Isopropyl lactate
Overview
Description
Isopropyl lactate is an Isopropyl ester of lactic acid . It has a molecular formula of C6H12O3 and a molecular weight of 132.1577 . It is widely used as a solvent for paints and coatings, electronics, printed circuit boards, and the metal industry . It is also a very important pharmaceutical intermediate .
Synthesis Analysis
This compound can be synthesized through reactive distillation . A preliminary study was performed in a reactive distillation laboratory system to obtain this compound by esterification of lactic acid with isopropyl alcohol . Another method of synthesis is the transesterification of methyl or ethyl lactates with the suitable alcohol .Molecular Structure Analysis
The IUPAC Standard InChI for this compound isInChI=1S/C6H12O3/c1-4(2)9-6(8)5(3)7/h4-5,7H,1-3H3/t5-/m1/s1
. Chemical Reactions Analysis
The transesterification process is more advantageous when used in the manufacturing of esters than their synthesis by direct esterification of the carboxylic acids with alcohols . The transesterification is a slow, balanced reaction, and therefore reactive distillation can also be applied to transesterification to improve the conversion of the reaction .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 132.1577 .Scientific Research Applications
Reactive Distillation for Isopropyl Lactate Synthesis
This compound, an important intermediate for drug synthesis, can be efficiently synthesized through reactive distillation. This method integrates chemical reactions with product separation, enhancing the process's efficiency. Factors such as the alcohol/lactic acid molar ratio, catalyst concentration, and the number of theoretical trays in the fractionation zone significantly influence the lactic acid conversion in this process (Taga et al., 2019).
Ion-Exchange Resin Catalysis
Ion-exchange resins like Indion-130, Amberlyst-36, and Amberlyst-15 have proven effective as heterogeneous catalysts in the synthesis of this compound. These catalysts offer a safer and more environmentally friendly alternative to homogeneous acids, simplifying the separation and reuse processes (Yadav & Kulkarni, 2000).
Esterification Kinetics Study
The esterification of lactic acid with isopropanol over Amberlyst 15 has been studied, providing insights into the kinetics of this compound synthesis. This study helps in optimizing the reaction conditions, such as temperature, molar ratio, and catalyst loading, to enhance production efficiency (Toor et al., 2011).
Optimization of Manufacturing Process
A study focused on the optimization of the industrial process for producing this compound by transesterification in a reactive distillation system. It proposed an efficient process with optimized parameters like molar ratio, number of theoretical stages, and reflux ratio for economic and environmentally friendly operation (Taga et al., 2019).
Transesterification in Reactive Distillation System
Transesterification, coupled with reactive distillation, was studied for the synthesis of this compound from methyl lactate and isopropanol. This method presents advantages over direct esterification for manufacturing esters, offering a reliable and efficient process (Taga et al., 2019).
Application in PLGA Microspheres Preparation
This compound has been utilized in the development of a solvent-based evaporation process for producing poly-D,L-lactide-co-glycolide (PLGA) microspheres, showcasing its potential in pharmaceutical applications (Jang & Sah, 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
propan-2-yl 2-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)9-6(8)5(3)7/h4-5,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWATKANDHUUOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
193553-89-8, 157865-02-6 | |
Record name | Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193553-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)], α-hydro-ω-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157865-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70858732 | |
Record name | Isopropyl lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617-51-6 | |
Record name | Isopropyl lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-hydroxy-, 1-methylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-hydroxy-, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopropyl lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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